molecular formula C23H24N2 B14186967 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline CAS No. 929547-97-7

1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline

Cat. No.: B14186967
CAS No.: 929547-97-7
M. Wt: 328.4 g/mol
InChI Key: YMTFJLVIYZOKEM-UHFFFAOYSA-N
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Description

1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is a chemical compound with the molecular formula C23H24N2 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthroline, benzyl chloride, and butyl bromide as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reactions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for purification and quality control ensures consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Saturated analogs of the compound.

    Substitution Products: Various substituted phenanthroline derivatives.

Scientific Research Applications

1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential as a DNA intercalator, which can be useful in genetic research.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can form stable complexes with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

    1,10-Phenanthroline: The parent compound, which lacks the benzyl and butyl groups.

    2,2’-Bipyridine: Another widely used ligand in coordination chemistry.

    4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups instead of benzyl and butyl groups.

Uniqueness: 1-Benzyl-2-butyl-1,2-dihydro-1,10-phenanthroline is unique due to the presence of both benzyl and butyl groups, which enhance its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This makes it a valuable compound for research in drug development and material science.

Properties

CAS No.

929547-97-7

Molecular Formula

C23H24N2

Molecular Weight

328.4 g/mol

IUPAC Name

1-benzyl-2-butyl-2H-1,10-phenanthroline

InChI

InChI=1S/C23H24N2/c1-2-3-11-21-15-14-20-13-12-19-10-7-16-24-22(19)23(20)25(21)17-18-8-5-4-6-9-18/h4-10,12-16,21H,2-3,11,17H2,1H3

InChI Key

YMTFJLVIYZOKEM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C=CC2=C(N1CC3=CC=CC=C3)C4=C(C=CC=N4)C=C2

Origin of Product

United States

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